molecular formula C10H18O6 B7799512 (+)-Diisopropyl L-tartrate CAS No. 58167-01-4

(+)-Diisopropyl L-tartrate

Cat. No. B7799512
CAS RN: 58167-01-4
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-HTQZYQBOSA-N
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Description

L-tartrate is a disodium salt of L-(+)-tartaric acid, identified by transparent, colorless, and odorless crystals . It acts as an emulsifier and pH control agent in food products . L-Carnitine L-Tartrate is a special form of the amino acid L-Carnitine that has become a popular ingredient in dietary supplements .


Synthesis Analysis

The synthesis of L-tartrate derivatives often involves the slow cooling solution growth technique . The powder X-ray diffraction technique reveals the lattice parameters and strains developed due to the doping of L-proline in 1, 3, and 5 mol concentrations .


Molecular Structure Analysis

L-Carnitine forms a salt-like 2:1 adduct with L-tartaric acid which crystallizes in the or-thorhombic space group P2 1 2 1 2 1 with Z = 4 formula units in the unit cell . The lattice is composed of an L-tartrate dianion and two crystallographically independent L-carnitinium cations .


Chemical Reactions Analysis

L-tartrate is used as a chiral reagent in a host of chemical reactions .


Physical And Chemical Properties Analysis

L-tartrate and its derivatives exhibit unique physical and chemical properties due to their specific structural features . The weak covalent bonds and π-bond system offer a more alluring platform for nonlinear optical (NLO) applications .

Future Directions

Future investigations of the effects of L-Carnitine Tartrate in preventing SARS-CoV-2 infection and complications in human clinical trials are now warranted .

properties

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030983
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2217-15-4, 58167-01-4
Record name Diisopropyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropyl tartrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester
Source EPA DSSTox
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Record name Diisopropyl tartrate
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Record name Diisopropyl L-tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (+)-Diisopropyl L-tartrate contribute to asymmetric synthesis, specifically in the context of the provided research?

A1: this compound acts as a chiral ligand in various asymmetric reactions. For instance, in the radical polymerization of N,N-dimethylacrylamide (DMAAm), it forms a 1:1 complex with the monomer through double hydrogen bonding. [] This complexation creates a chiral environment around the reacting species, leading to the preferential formation of syndiotactic polymers. [] Similarly, it modifies the reactivity of aluminum alkoxides in reactions with diketene and benzaldehyde, enabling enantioselective carbon-carbon bond formation. []

Q2: What is the proposed mechanism for the syndiotactic-specific radical polymerization of N,N-dimethylacrylamide in the presence of this compound?

A2: The proposed mechanism involves the formation of a 1:1 complex between N,N-dimethylacrylamide (DMAAm) and this compound through double hydrogen bonding. [] This complexation influences the stereochemical outcome of the radical polymerization. The chiral environment created by the tartrate ligand favors the addition of DMAAm monomers in a specific orientation, leading to the formation of syndiotactic polymers. [] Lowering the polymerization temperature enhances this effect by further stabilizing the complex and promoting syndiotactic specificity. []

Q3: Beyond polymerization, what other types of reactions utilize this compound for asymmetric synthesis?

A3: this compound plays a crucial role in various asymmetric reactions. One notable example is its use as a chiral ligand in rhodium-catalyzed reductive aldol-type reactions. [] In these reactions, the tartrate ligand coordinates to the rhodium catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. This enables the synthesis of enantioenriched β-hydroxy esters from α,β-unsaturated esters and carbonyl compounds. []

Q4: Can you provide examples of metal complexes formed with this compound and their applications?

A4: this compound can be used in the template synthesis of chiral vicinal diphosphinites as their Pt(II) and Pd(II) complexes. [] These complexes, incorporating the tartrate moiety within a seven-membered chelate ring, demonstrate the potential for designing novel chiral ligands for asymmetric catalysis. [] The study highlights the versatility of this compound in coordinating with different metal centers while maintaining its chirality, opening possibilities for diverse catalytic applications. []

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